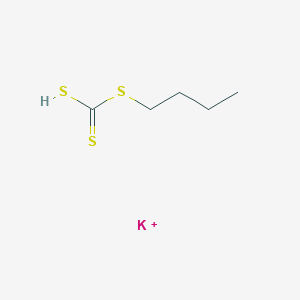
Potassium;butylsulfanylmethanedithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;butylsulfanylmethanedithioic acid is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a potassium ion and a butylsulfanylmethanedithioic acid moiety, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium;butylsulfanylmethanedithioic acid typically involves the reaction of butylsulfanylmethanedithioic acid with a potassium base. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure the complete formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Potassium;butylsulfanylmethanedithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Potassium;butylsulfanylmethanedithioic acid has a wide range of applications in scientific research:
Biology: The compound can be used in biochemical studies to investigate the role of sulfur-containing compounds in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which potassium;butylsulfanylmethanedithioic acid exerts its effects involves the interaction of the butylsulfanylmethanedithioic acid moiety with molecular targets. This interaction can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation, but they are believed to include enzymes and proteins that interact with sulfur-containing compounds.
Comparison with Similar Compounds
Potassium ethylxanthate: Similar in structure but with an ethyl group instead of a butyl group.
Potassium isopropylxanthate: Contains an isopropyl group, offering different reactivity and properties.
Potassium butylxanthate: Similar but lacks the sulfanylmethanedithioic acid moiety.
Uniqueness: Potassium;butylsulfanylmethanedithioic acid is unique due to the presence of the butylsulfanylmethanedithioic acid moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
928-48-3 |
|---|---|
Molecular Formula |
C5H10KS3+ |
Molecular Weight |
205.4 g/mol |
IUPAC Name |
potassium;butylsulfanylmethanedithioic acid |
InChI |
InChI=1S/C5H10S3.K/c1-2-3-4-8-5(6)7;/h2-4H2,1H3,(H,6,7);/q;+1 |
InChI Key |
QSJOCCSZZLNGPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(=S)S.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















